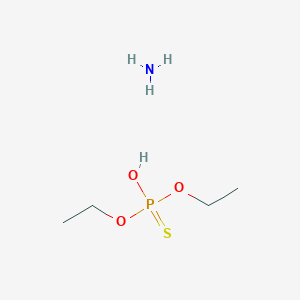
4-シアノフェニルヒドラジン塩酸塩
概要
説明
4-Cyanophenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H8ClN3. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . This compound is known for its role in various chemical reactions and its applications in scientific research.
科学的研究の応用
4-Cyanophenylhydrazine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
The primary target of 4-Cyanophenylhydrazine hydrochloride is the respiratory system . .
Result of Action
Given its target of action, it’s likely that it has some impact on the function of the respiratory system .
Action Environment
The action of 4-Cyanophenylhydrazine hydrochloride can be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . Moreover, its efficacy could potentially be influenced by the physiological environment, such as the pH and presence of other compounds.
生化学分析
Biochemical Properties
4-Cyanophenylhydrazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. For instance, it can interact with hydrazine derivatives and form hydrazones, which are important intermediates in organic synthesis . The compound’s interactions with biomolecules are primarily based on its hydrazine functional group, which can form covalent bonds with carbonyl groups in proteins and enzymes.
Cellular Effects
The effects of 4-Cyanophenylhydrazine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-Cyanophenylhydrazine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This interaction can result in the modulation of enzymatic activity and subsequent changes in cellular processes. Furthermore, 4-Cyanophenylhydrazine hydrochloride can influence gene expression by inducing oxidative stress and activating transcription factors involved in the cellular stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyanophenylhydrazine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is known to be moisture-sensitive and should be stored away from strong oxidizing agents and water to maintain its stability . Over time, degradation products may form, which can alter its biochemical properties and effects on cells. Long-term exposure to 4-Cyanophenylhydrazine hydrochloride in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of 4-Cyanophenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Cyanophenylhydrazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Cyanophenylhydrazine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 4-Cyanophenylhydrazine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Understanding the subcellular localization of 4-Cyanophenylhydrazine hydrochloride is essential for elucidating its biochemical effects and mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenylhydrazine hydrochloride typically involves the diazotization of 4-aminobenzonitrile followed by reduction. One common method includes:
Diazotization: 4-aminobenzonitrile is dissolved in concentrated hydrochloric acid and cooled to 0°C. Aqueous sodium nitrite solution is added dropwise to form a diazonium salt.
Reduction: The diazonium salt is then reduced using tin (II) chloride dihydrate in concentrated hydrochloric acid, maintaining the temperature below 0°C.
Industrial Production Methods: Industrial production methods for 4-Cyanophenylhydrazine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes precise control of reaction conditions, use of efficient filtration and crystallization techniques, and ensuring high purity of the final product.
化学反応の分析
Types of Reactions: 4-Cyanophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted phenylhydrazines.
類似化合物との比較
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
Comparison: 4-Cyanophenylhydrazine hydrochloride is unique due to the presence of the cyano group, which imparts distinct reactivity compared to its halogenated counterparts. The cyano group can participate in additional reactions, such as nucleophilic addition, which is not possible with halogenated derivatives .
特性
IUPAC Name |
4-hydrazinylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLLFIRCVPPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583751 | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2863-98-1 | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Cyanophenylhydrazine hydrochloride used in the synthesis of new compounds with potential biological activity?
A1: 4-Cyanophenylhydrazine hydrochloride serves as a crucial starting material for synthesizing diverse heterocyclic compounds, particularly hydrazones. This compound readily reacts with aldehydes or ketones to form hydrazones, a common structural motif found in many bioactive molecules. For instance, in one study , researchers synthesized a series of furan-based hydrazones by reacting 4-Cyanophenylhydrazine hydrochloride with various 5-arylfurfurals. These newly synthesized compounds were then evaluated for their antimicrobial, cytotoxic, and genotoxic properties.
Q2: The provided research mentions the synthesis of Frovatriptan succinate. What is the role of 4-Cyanophenylhydrazine hydrochloride in this process?
A2: In the synthesis of Frovatriptan succinate, a drug used to treat migraines, 4-Cyanophenylhydrazine hydrochloride plays a critical role as the starting material . The synthesis process involves a series of reactions, including cyclization with N-methyl-1,4-dioxaspiro[4.5] decane-8-amine hydrochloride, ring opening with L-pyroglutamic acid, and catalytic hydrolysis. Finally, salification with succinic acid yields Frovatriptan succinate. This synthetic route highlights the importance of 4-Cyanophenylhydrazine hydrochloride in constructing the core structure of Frovatriptan succinate.
Q3: The research paper mentions in silico studies involving 4-Cyanophenylhydrazine hydrochloride derivatives. What insights do these computational studies provide?
A3: In silico studies, particularly molecular docking simulations, were conducted on the synthesized furan-based hydrazone derivatives of 4-Cyanophenylhydrazine hydrochloride . These studies suggested that some compounds, notably those with specific substitutions on the phenyl ring, exhibited good binding affinity to the active site of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell wall synthesis. Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predicted high oral bioavailability for these compounds. These computational findings highlight the potential of 4-Cyanophenylhydrazine hydrochloride derivatives as antifungal agents and guide further research and development efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















